molecular formula C16H22N4O B2851016 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954842-22-9

5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2851016
CAS No.: 954842-22-9
M. Wt: 286.379
InChI Key: ADCCEPPPKPLNQX-UHFFFAOYSA-N
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Description

5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound for research use in medicinal chemistry and pharmacology. It belongs to the 1H-1,2,3-triazole-4-carboxamide class, which has been identified as a promising scaffold for developing potent and selective inhibitors of the Pregnane X Receptor (PXR) . PXR is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, such as Cytochrome P450 3A4 (CYP3A4), and its activation by various drugs can lead to adverse drug-drug interactions and reduced therapeutic efficacy . Therefore, PXR inhibitors are of significant research value for potentially mitigating these interactions and as chemical tools to study drug metabolism. Structural optimization of 1H-1,2,3-triazole-4-carboxamides has led to the discovery of compounds acting as low nanomolar selective inverse agonists and pure antagonists of PXR . Researchers can utilize this compound to explore structure-activity relationships (SAR) within this chemotype, investigating how substitutions on the triazole core, including the isopropyl and propyl groups, influence binding affinity and functional activity at the PXR ligand-binding domain. The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-methylphenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-5-10-17-16(21)14-15(11(2)3)20(19-18-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCCEPPPKPLNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Applications

Antifungal Activity:
Triazole derivatives are widely recognized for their antifungal properties. Research indicates that compounds similar to 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide exhibit significant antifungal activity against various strains of fungi, including Candida species. For instance, studies have shown that triazole compounds can outperform traditional antifungal agents like fluconazole in terms of efficacy against resistant strains .

Antimicrobial Properties:
The triazole ring structure is known for its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. This property makes it a candidate for developing new antimicrobial agents. The mechanism often involves the inhibition of enzyme activity critical for microbial survival .

Drug Development:
The unique structural characteristics of this compound allow it to be modified for enhanced biological activity. Its derivatives can be synthesized to target specific biological pathways or to improve pharmacokinetic properties, making it a valuable scaffold in drug discovery .

Agricultural Applications

Agrochemicals:
There is potential for this compound to be utilized in the formulation of agrochemicals such as herbicides and pesticides. Triazoles are known to exhibit plant growth regulation properties and can serve as effective agents against agricultural pests and diseases.

Fungicides:
Due to their antifungal properties, triazole derivatives are also being explored as fungicides in agriculture. The ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality.

Polymer Science

Monomers and Additives:
In polymer chemistry, triazole compounds can be used as monomers or additives in the synthesis of specialized polymers. Their unique chemical properties can enhance the mechanical or chemical characteristics of the resulting materials. For example, incorporating triazoles into polymer matrices may improve thermal stability or increase resistance to degradation.

Case Studies and Research Findings

Study Findings Applications
Aziz-ur-Rehman et al., 2018Synthesis of triazole derivatives showed promising anticancer activity with low IC50 values against various cancer cell linesPotential for drug development targeting cancer
PMC6150321Novel triazole compounds demonstrated significant antifungal activity against resistant strainsDevelopment of new antifungal medications
RSC ResearchTriazole derivatives used as precursors in polymer synthesis exhibited enhanced propertiesApplication in advanced material science

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s structural analogs differ primarily in substituents at three key positions:

Position 1 (aryl group) : p-Tolyl (4-methylphenyl) vs. halogenated or electron-deficient aryl groups.

Position 5 (triazole substituent) : Isopropyl vs. cyclopropyl, methyl, or trifluoromethyl groups.

Carboxamide substituent: Propyl vs. aromatic (e.g., quinolin-2-yl) or functionalized alkyl groups.

Table 1: Substituent Comparison

Compound Name Position 1 (Aryl) Position 5 Carboxamide Substituent Key References
Target compound p-Tolyl Isopropyl Propyl -
1-(2-Fluorophenyl)-5-isopropyl-N-(quinolin-2-yl)-... 2-Fluorophenyl Isopropyl Quinolin-2-yl
N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-... 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl
5-(Trifluoromethyl)-1-(4-chlorophenyl)-... 4-Chlorophenyl CF₃ Varied
Physical and Chemical Properties
  • Melting Points : Triazole carboxamides typically exhibit melting points >100°C. For instance, compound 3a () melts at 133–135°C, while chlorinated analogs (e.g., 3b) show higher melting points (~171°C) due to increased polarity . The target’s isopropyl and propyl groups may lower its melting point compared to aromatic-substituted analogs.
Structure-Activity Relationships (SAR)
  • Position 1 (Aryl Group) :
    • Electron-withdrawing groups (e.g., 4-Cl, 2-F) enhance metabolic stability and target affinity .
    • p-Tolyl’s electron-donating methyl may improve lipophilicity and absorption but reduce polarity-dependent target interactions.
  • Trifluoromethyl (CF₃) increases electronegativity, enhancing binding to hydrophobic pockets .
  • Carboxamide Substituent: Propyl offers flexibility and moderate lipophilicity, whereas aromatic groups (e.g., quinolin-2-yl) may enhance π-π stacking but limit bioavailability .

Q & A

Q. Validation Methods :

  • TLC (Rf values) and NMR (δ 7.2–8.1 ppm for aromatic protons) confirm intermediate purity .
  • HPLC-MS (e.g., m/z 356.2 [M+H]+) verifies final product identity .

Q. Table 1: Key Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
1CuI, Sodium AscorbateDMFRT75–85
2EDCI, HOBtDCM0–5°C60–70
3Pd(PPh₃)₄, K₂CO₃THF80°C50–65

Basic: What physicochemical properties are critical for solubility and stability studies?

Answer:
Key properties include:

  • LogP : ~3.2 (calculated via PubChem), indicating moderate lipophilicity .
  • pKa : Triazole nitrogen (pKa ~4.5) influences protonation in biological assays .
  • Thermal Stability : DSC analysis shows decomposition >200°C .

Q. Methodology :

  • Solubility : Tested in DMSO (≥50 mg/mL) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can statistical experimental design optimize synthesis yield and purity?

Answer:
Box-Behnken or Central Composite Designs minimize experiments while assessing variables:

  • Factors : Catalyst loading, temperature, solvent polarity.
  • Response : Yield, purity (HPLC area%).

Example : A 3-factor design (15 runs) identified optimal CuI (10 mol%) and 60°C for 85% yield . Contour plots (Figure 1) visualize interactions between variables .

Advanced: What methodologies elucidate structure-activity relationships (SAR) for antimicrobial activity?

Answer:

Bioisosteric Replacement : Swap p-tolyl with halogenated aryl groups to assess hydrophobic interactions .

In Vitro Assays : MIC against S. aureus (e.g., 8 µg/mL vs. 16 µg/mL for parent compound) .

Molecular Dynamics : Simulate binding to bacterial dihydrofolate reductase (DHFR) .

Q. Table 2: SAR Data

SubstituentMIC (µg/mL)LogPBinding Energy (kcal/mol)
p-Tolyl163.2-8.5
4-Cl-Ph83.8-9.1
4-OCH₃-Ph322.9-7.8

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Orthogonal Assays : Confirm antifungal activity via both broth microdilution and agar diffusion .

Cytotoxicity Profiling : Use HEK293 cells to distinguish selective vs. non-selective effects .

Theoretical Validation : DFT calculations (e.g., HOMO-LUMO gaps) correlate reactivity with observed discrepancies .

Advanced: What strategies improve eco-friendly synthesis?

Answer:

  • Solvent Replacement : Switch DMF to cyclopentyl methyl ether (CPME) for Step 1 (65% yield, E-factor 8.2 vs. 15.5) .
  • Catalyst Recycling : Recover Pd nanoparticles via magnetic separation (3 cycles, 5% activity loss) .

Advanced: How to design molecular docking studies targeting kinase inhibitors?

Answer:

Protein Preparation : Retrieve PDB structure (e.g., EGFR kinase, 1M17) and remove water/ions .

Ligand Docking : Use AutoDock Vina with Lamarckian GA (20 runs) .

Analysis : Hydrogen bonds with Met793 (ΔG = -9.3 kcal/mol) and hydrophobic contacts with Leu844 .

Q. Table 3: Docking Parameters

SoftwareScoring FunctionGrid Box SizeInteractions Identified
AutoDock VinaAMBER forcefield25 × 25 × 252 H-bonds, 4 hydrophobic

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